[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
Description
The compound [S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 1595319-94-0) is a chiral sulfinamide derivative with the molecular formula C27H34NOPS and a molecular weight of 451.6 g/mol . Its IUPAC name reflects a stereochemically complex structure featuring a dicyclohexylphosphino group, a 2-methylphenyl substituent, and a methyl-propanesulfinamide backbone. This compound is designed for asymmetric synthesis, where its phosphine and sulfinamide moieties act synergistically to control enantioselectivity in catalytic reactions. The dicyclohexylphosphino group provides significant steric bulk, which is critical for modulating reactivity and selectivity in transition-metal-catalyzed transformations .
Properties
Molecular Formula |
C31H46NOPS |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35+/m0/s1 |
InChI Key |
PYPAPVWEZJWYCQ-LWQYYNMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps. One common method includes the reaction of 2-(dicyclohexylphosphino)phenylmagnesium bromide with (S)-2-methylbenzyl chloride, followed by the addition of (S)-2-methyl-2-propanesulfinamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces amines .
Scientific Research Applications
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that enhances enantioselectivity. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound is compared below with three structurally related sulfinamide-based ligands (Table 1).
Table 1: Structural Comparison of Sulfinamide Derivatives
Key Observations:
Phosphine Groups: The target compound’s dicyclohexylphosphino group offers greater steric bulk compared to the diphenylphosphino group in CAS 1824731-39-6 . The naphthalenyl-substituted analog (CAS 2565792-68-7) retains the dicyclohexylphosphanyl group but introduces a rigid aromatic system, which may alter π-π interactions in catalysis .
Substituent Effects: The 2-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-rich diphenyl groups in CAS 1824731-39-6. This difference could influence metal-ligand bonding and catalytic turnover rates .
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